Amphomycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

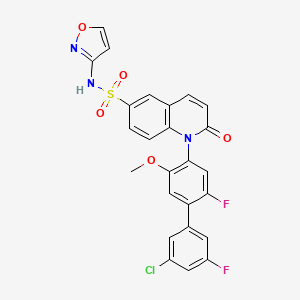

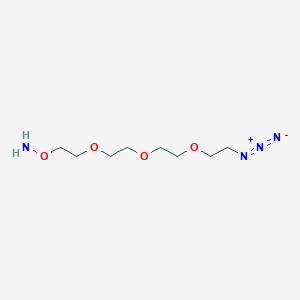

L'ampomycine est un antibiotique lipopeptidique naturel produit par la bactérie Streptomyces canus. Elle a la formule moléculaire C58H91N13O20 et est connue pour son activité puissante contre les bactéries Gram-positives . L'ampomycine fait partie d'une classe d'antibiotiques qui ciblent la synthèse de la paroi cellulaire bactérienne, ce qui en fait un outil précieux pour lutter contre les infections bactériennes .

Applications De Recherche Scientifique

Amphomycin has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Amphomycin is a naturally occurring lipopeptide active against Gram-positive bacteria . The primary target of Amphomycin is the substrate undecaprenylphosphate (C55-P), a universal carbohydrate carrier involved in several biosynthetic pathways .

Pharmacokinetics

Lipopeptides generally have good bioavailability due to their amphiphilic nature .

Result of Action

The result of Amphomycin’s action is the inhibition of bacterial growth. By binding to C55-P and disrupting peptidoglycan synthesis, Amphomycin prevents the formation of a functional bacterial cell wall . This leads to the death of the bacteria, making Amphomycin an effective antibacterial agent .

Action Environment

The action of Amphomycin can be influenced by various environmental factors. For instance, the presence of calcium ions can affect the activity of lipopeptides . .

Analyse Biochimique

Biochemical Properties

Amphomycin interacts with various biomolecules, playing a significant role in biochemical reactions. It forms a complex with dolichylmonophosphate in the presence of calcium . This interaction is facilitated by the fatty acylated aspartic acid residue at the N-terminus of the lipopeptide and the phosphate head group of dolichylmonophosphate .

Cellular Effects

Amphomycin exhibits potent effects on various types of cells. It can bind and induce perturbation in cell membranes, leading to permeation of molecules, alteration of morphology, disruption of cellular homeostasis, and activation of cell death . These effects are particularly pronounced in pathogenic microorganisms, including parasitic protists .

Molecular Mechanism

The molecular mechanism of amphomycin involves its interaction with C55-P , a bacterial cell wall precursor . High-resolution crystal structures indicate that amphomycin-like lipopeptides adopt a unique crystal packing that governs their interaction with C55-P, providing an explanation for their antibacterial effect .

Temporal Effects in Laboratory Settings

In laboratory settings, amphomycin-treated Staphylococcus aureus shows reduced lysyl-ε-amide peak due to cell-wall thinning, and increased lysyl-ε-amine peak due to accumulation of Park’s nucleotide . These effects are consistent with amphomycin’s inhibition of cell wall biosynthesis by targeting steps at or prior to PG transglycosylation .

Subcellular Localization

Studies with microsomal membranes from hen oviduct suggested that dolichylmonophosphate, which forms a complex with amphomycin, is located on the cytoplasmic side of the membrane .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'ampomycine est généralement produite par fermentation microbienne. La bactérie Streptomyces canus est cultivée dans des conditions spécifiques pour optimiser le rendement en ampomycine . Le processus de fermentation implique l'utilisation de milieux riches en nutriments, un pH contrôlé, une température et une aération pour favoriser la croissance de la bactérie et la production de l'antibiotique .

Méthodes de production industrielle : La production industrielle d'ampomycine suit un processus de fermentation similaire, mais à plus grande échelle. Le bouillon de fermentation est soumis à diverses étapes de purification, y compris la filtration, l'extraction par solvant et la chromatographie, pour isoler et purifier l'ampomycine . Les progrès en biotechnologie ont également conduit au développement de dérivés semi-synthétiques de l'ampomycine, tels que MX-2401, qui présentent des propriétés antimicrobiennes améliorées .

Analyse Des Réactions Chimiques

Types de réactions : L'ampomycine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'ampomycine peut être oxydée pour former divers dérivés ayant une activité biologique modifiée.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Réactifs de substitution : Dérivés d'acides aminés, réactifs de couplage peptidique.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers analogues d'ampomycine avec des activités antimicrobiennes modifiées. Ces analogues sont souvent étudiés pour comprendre la relation structure-activité et pour développer des antibiotiques plus puissants .

4. Applications de la recherche scientifique

L'ampomycine a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

L'ampomycine exerce ses effets en se liant au précurseur de la paroi cellulaire bactérienne, le lipide II, en inhibant son incorporation dans la paroi cellulaire et en perturbant ainsi la synthèse de la paroi cellulaire . Cela conduit à la lyse cellulaire et à la mort des bactéries. Les cibles moléculaires de l'ampomycine comprennent la molécule de lipide II et d'autres composants de la machinerie de synthèse de la paroi cellulaire bactérienne .

Comparaison Avec Des Composés Similaires

L'ampomycine fait partie d'une classe d'antibiotiques lipopeptidiques qui comprend d'autres composés tels que :

Daptomycine : Un autre antibiotique lipopeptidique ayant un mécanisme d'action similaire mais un spectre d'activité différent.

Polymyxine : Un antibiotique lipopeptidique qui cible la membrane cellulaire bactérienne plutôt que la paroi cellulaire.

Surfactine : Un lipopeptide ayant des propriétés tensioactives et une activité antimicrobienne.

Unicité de l'ampomycine : L'ampomycine est unique en sa capacité à cibler le lipide II, un composant crucial de la synthèse de la paroi cellulaire bactérienne. Cela la rend particulièrement efficace contre les bactéries Gram-positives et un outil précieux dans la lutte contre les infections résistantes aux antibiotiques .

Propriétés

Numéro CAS |

1402-82-0 |

|---|---|

Formule moléculaire |

C58H91N13O20 |

Poids moléculaire |

1290.4 g/mol |

Nom IUPAC |

(2R,3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-[(3S,9aR)-1,4-dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazin-3-yl]ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-amino-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[(2S)-3-carboxy-2-[[(E)-10-methyldodec-3-enoyl]amino]propanoyl]amino]-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)68-46(31(5)58(90)91)54(86)65-35(25-43(77)78)50(82)60-27-40(73)64-34(24-42(75)76)49(81)61-28-41(74)66-47(32(6)59)55(87)67-45(29(2)3)56(88)71-23-17-20-38(71)52(84)62-33(7)48-57(89)70-22-16-15-19-37(70)53(85)69-48/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,83)(H,69,85)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12+/t30?,31-,32+,33+,34+,35+,36+,37-,38+,45+,46+,47-,48+/m1/s1 |

Clé InChI |

XBNDESPXQUOOBQ-LSMLZNGOSA-N |

SMILES |

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCCN3C1=O)C(C)C(=O)O)CC(=O)O)CC(=O)O)C(C)N)C(C)C)C |

SMILES isomérique |

CCC(C)CCCCC/C=C/CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)C(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@H]([C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)[C@H]2C(=O)N3CCCC[C@@H]3C(=O)N2 |

SMILES canonique |

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C2C(=O)N3CCCCC3C(=O)N2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amphomycin |

Origine du produit |

United States |

Q1: What is the mechanism of action of amphomycin?

A1: Amphomycin is a lipopeptide antibiotic that inhibits bacterial cell wall synthesis by specifically targeting undecaprenyl phosphate (C55-P). [] C55-P is a crucial lipid carrier molecule involved in the transport of peptidoglycan precursors across the bacterial cell membrane. [, , ] By binding to C55-P, amphomycin disrupts the availability of this essential carrier lipid, thereby halting the construction of the bacterial cell wall and leading to bacterial cell death. [, ]

Q2: How does amphomycin’s interaction with C55-P differ from daptomycin, another lipopeptide antibiotic?

A2: While both are calcium-dependent lipopeptide antibiotics, amphomycin and daptomycin exhibit distinct mechanisms of action. [] Unlike daptomycin, which targets the bacterial cell membrane directly, amphomycin specifically interacts with C55-P, the lipid carrier in peptidoglycan synthesis. [, ] This distinct mechanism of action results in minimal cross-resistance between amphomycin and daptomycin. []

Q3: What is the chemical structure of amphomycin?

A3: Amphomycin is a cyclic lipopeptide antibiotic. [, ] Its core structure comprises a cyclic decapeptide linked to an exocyclic amino acid and a fatty acid residue. [] This unique structure is crucial for its calcium-dependent activity and interaction with C55-P. [, ]

Q4: What is the significance of the calcium dependence of amphomycin?

A4: The activity of amphomycin is calcium-dependent, meaning it requires the presence of calcium ions (Ca2+) for optimal function. [, ] Structural studies have shown that calcium binding to amphomycin induces a specific conformation essential for its interaction with C55-P. []

Q5: What are the structural features of amphomycin crucial for its activity?

A5: The cyclic decapeptide core, the exocyclic amino acid, and the fatty acid side chain are critical structural elements of amphomycin. [] Modifications to these components can significantly influence its antibacterial activity, potency, and selectivity. [, ]

Q6: What is the stereochemistry of the fatty acid component in amphomycin?

A6: The major constituent fatty acid in amphomycin is cis-3-anteisotridecenoic acid. [] The cis configuration of the double bond is essential for its biological activity. []

Q7: How stable is amphomycin under different conditions?

A7: While the provided research doesn't offer specific stability data for amphomycin, it highlights formulation strategies to improve its stability, solubility, and bioavailability. []

Q8: What are some formulation approaches for enhancing amphomycin's stability and bioavailability?

A8: Although specific strategies for amphomycin weren't detailed, the research mentions that formulation optimization is crucial for enhancing the stability and bioavailability of lipopeptide antibiotics. []

Q9: Are there any known amphomycin analogues, and how do their structures differ?

A9: Yes, several amphomycin analogues have been identified, including friulimicins, aspartocins, and glycinocins. [, , ] These analogues often share a similar cyclic peptide core but differ in their fatty acid side chains or specific amino acid substitutions. [, , ] For example, aspartocins D and E differ from amphomycin only in their fatty acid side chains. []

Q10: How do structural modifications in amphomycin analogues impact their activity?

A10: Alterations to the peptide core, the fatty acid chain, or the exocyclic amino acid of amphomycin can significantly affect its antibacterial activity, potency, and target selectivity. [, ] Researchers are exploring these structure-activity relationships to develop more potent and effective amphomycin-like antibiotics. []

Q11: What types of in vitro assays are used to evaluate amphomycin's activity?

A11: Researchers employ various in vitro assays, including determining minimum inhibitory concentrations (MICs) against a range of bacterial strains, time-kill assays to assess bactericidal activity, and measuring membrane depolarization. [, ] These assays help characterize the potency, spectrum of activity, and potential mechanism of action of amphomycin and its analogues. [, ]

Q12: Have there been any in vivo studies on amphomycin?

A12: Yes, the research mentions in vivo studies evaluating amphomycin's pharmacokinetic/pharmacodynamic (PK/PD) properties. [] These studies used animal models to assess its absorption, distribution, metabolism, excretion, and efficacy against specific bacterial infections. [] Notably, MX-2401, an amphomycin analogue, showed promise in treating infections caused by antibiotic-resistant Gram-positive bacteria in animal models. [, ]

Q13: Are there known mechanisms of resistance to amphomycin?

A13: While the provided research doesn’t delve into specific resistance mechanisms for amphomycin, it highlights the limited cross-resistance observed between MX-2401 and other antibiotics, including daptomycin. [] This suggests a unique mechanism of action that potentially mitigates the rapid development of resistance. []

Q14: What is the current clinical relevance of amphomycin?

A14: Although amphomycin itself was withdrawn from clinical use, it serves as a valuable scaffold for developing novel lipopeptide antibiotics. [] Researchers are actively exploring amphomycin analogues with improved pharmacological properties and expanded-spectrum activity against resistant Gram-positive bacteria. [, , ]

Q15: What are some potential future directions for amphomycin research?

A15: Continued research on amphomycin focuses on:

- Optimizing the structure of amphomycin analogues to improve potency, spectrum of activity, and pharmacokinetic properties. [, ]

- Elucidating the precise molecular interactions between amphomycin and C55-P using computational chemistry and structural biology techniques. [, ]

- Developing novel drug delivery systems to enhance the efficacy and reduce the toxicity of amphomycin-like antibiotics. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

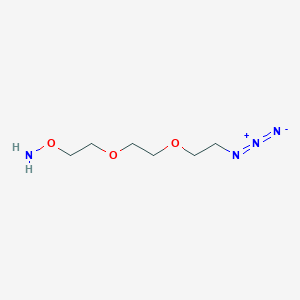

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)